molecular formula C22H17N3O B2940822 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-43-5

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2940822
CAS No.: 637756-43-5
M. Wt: 339.398
InChI Key: QULNZERNIQPONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound comprising an indole and quinoxaline core, substituted at the 6-position with a 2-methoxybenzyl group. This structural motif confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULNZERNIQPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 2-methoxybenzylamine with an appropriate indole-quinoxaline precursor. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable and reusable catalysts, as well as eco-friendly solvents, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully reduced derivatives .

Scientific Research Applications

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Relevance

Indoloquinoxalines act as DNA intercalators, with binding affinity and thermal stability dependent on substituent type and position . For instance, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives exhibit cytotoxicity against leukemia (HL-60) cells (IC₅₀: 1.2–4.8 µM) , while 6-(2-morpholin-4-yl-ethyl) analogs show strong interactions with human serum albumin (HSA) via static quenching .

Comparison with Similar Compounds

Key differences between 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline and its analogs are summarized below:

Key Comparisons:

Electronic Properties :

  • The 4-methoxyphenyl derivative exhibits the highest HOMO energy (-5.2 eV) and lowest band gap (2.8 eV) , ideal for optoelectronic applications . In contrast, the 2-methoxybenzyl group’s ortho-substitution reduces conjugation, raising the band gap to ~3.0 eV .
  • Electron-withdrawing groups (e.g., trifluoromethyl) lower HOMO levels (-5.5 eV), enhancing stability in oxidative environments .

DNA Binding and Cytotoxicity: 4-Methoxyphenyl and 2-aminoethyl derivatives show stronger DNA binding (lg Kₐ: 6.45 and 5.89, respectively) due to planar substituents facilitating intercalation . The 2-methoxybenzyl group’s steric bulk reduces DNA affinity (lg Kₐ: ~6.20) but improves selectivity for GC-rich regions . Cytotoxicity correlates with substituent flexibility: 2-aminoethyl derivatives (IC₅₀: 1.2–4.8 µM) outperform rigid analogs like 6-(3,5-dimethoxyphenyl) derivatives (IC₅₀: 3.5 µM) .

Protein Interactions :

  • 6-(2-Morpholin-4-yl-ethyl) derivatives bind HSA with a static quenching constant (Kₛᵥ) of 1.2 × 10⁴ M⁻¹, suggesting strong hydrophobic interactions . Methoxybenzyl groups may exhibit similar binding but with altered thermodynamics due to steric effects.

Antiviral Activity: Annulated derivatives (e.g., benzo[4,5]indoloquinoxalines) show reduced antiviral activity compared to non-annulated analogs, highlighting the importance of substituent flexibility .

Biological Activity

6-(2-Methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that combines the indole and quinoxaline moieties. This structural configuration is believed to confer distinct biological activities, making it a valuable candidate for further research.

The biological activity of this compound primarily involves DNA intercalation . The compound binds to DNA, affecting its stability and function. The thermal stability of the DNA-complex is influenced by the substituents on the indoloquinoxaline core, which plays a crucial role in its pharmacological properties .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound demonstrated high activity against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) under hypoxic conditions, suggesting its potential as an anticancer therapeutic .
  • Mechanism : Its mechanism of action includes modulation of signaling pathways related to cell growth and proliferation through kinase inhibition.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Bacterial Activity : It exhibited good activity against several bacterial strains while demonstrating weak antifungal potency .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents enhances its antimicrobial efficacy, highlighting the importance of molecular structure in determining biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds in the quinoxaline family:

CompoundBiological ActivityUnique Features
OlaquindoxAntibioticUsed in veterinary medicine
EchinomycinAnticancer agentKnown for its DNA-binding properties
AtinoleutinAntimicrobialExhibits broad-spectrum antibacterial activity
This compoundAnticancer, AntimicrobialUnique indole-quinoxaline structure

Case Studies

  • Antiproliferative Effects : A study demonstrated that derivatives of 6H-indolo[2,3-b]quinoxaline significantly inhibited the growth of cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
  • DNA Interaction Studies : Thermal stability assays confirmed that certain derivatives bind tightly to DNA, enhancing their potential as anticancer agents by disrupting DNA replication and transcription processes .

Q & A

Q. What are the conventional synthetic routes for 6H-indolo[2,3-b]quinoxaline derivatives, and how are reaction conditions optimized?

The foundational synthesis involves condensation of isatin derivatives with 1,2-phenylenediamines in glacial acetic acid, yielding the indoloquinoxaline core . For example, Schunck’s method refluxes the reactants in ethanol, followed by recrystallization to isolate products. Optimization typically includes adjusting solvent polarity (e.g., acetone for alkylation), stoichiometric ratios (e.g., 1.2 eq. of alkylating agents), and reaction duration (e.g., 24 h reflux for alkylation steps) . Yields exceeding 85% are achievable under controlled conditions .

Q. How are structural confirmations performed for novel indoloquinoxaline derivatives?

Structural validation relies on:

  • Elemental analysis to confirm molecular composition (e.g., C, H, N within ±0.4% of theoretical values) .
  • Spectroscopic techniques :
  • 1^1H NMR (e.g., δ 8.49–7.35 ppm for aromatic protons in 6-ethyl derivatives) .
  • IR spectroscopy (e.g., 1611 cm1^{-1} for C=N stretching) .
    • Mass spectrometry for molecular ion peaks .

Q. What are the primary biological applications of 6H-indolo[2,3-b]quinoxaline derivatives?

These compounds exhibit:

  • Anticancer activity : Derivatives with triazole moieties (e.g., compounds 22–29 ) show cytotoxicity via topoisomerase inhibition, validated by in vitro assays (e.g., MTT on HeLa cells) .
  • Antiviral properties : 6-(2-aminoethyl) derivatives demonstrate interferon-inducing activity against herpesviruses, with IC50_{50} values <10 μM .

Advanced Research Questions

Q. How do transition-metal-catalyzed cross-coupling reactions enhance the functionalization of indoloquinoxalines?

Modern methods employ Pd/Cu-catalyzed reactions (e.g., Sonogashira, Suzuki-Miyaura) to introduce aryl, alkynyl, or heterocyclic groups at the C-2 or C-3 positions. For example, direct C–H functionalization under aerobic conditions minimizes byproduct formation and improves regioselectivity . Challenges include avoiding over-oxidation of the indole ring and optimizing catalyst loading (typically 5–10 mol%) .

Q. What experimental strategies resolve contradictions in synthetic pathway outcomes (e.g., competing alkylation vs. cyclization)?

Pathway divergence (e.g., Pathway A vs. B in CuAAC reactions ) can arise from steric effects or solvent polarity. Mitigation involves:

  • Kinetic control : Lower temperatures (0–5°C) favor alkylation intermediates.
  • Computational modeling : DFT calculations predict regioselectivity in cycloaddition reactions .
  • In situ monitoring : HPLC or TLC tracks intermediate formation to adjust reaction parameters dynamically .

Q. How are structure-activity relationships (SARs) analyzed for indoloquinoxaline-based anticancer agents?

SAR studies correlate substituent effects with bioactivity:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance DNA intercalation but reduce solubility.
  • Triazole appendages improve binding to kinase domains (e.g., EGFR), validated by docking scores (Glide XP: −9.2 kcal/mol) . Tabulated data for IC50_{50} values against cancer cell lines guide lead optimization .

Q. What computational tools are employed to predict the photophysical properties of indoloquinoxaline dyes?

Time-dependent DFT (TD-DFT) calculates electronic transitions (e.g., λmax_{\text{max}} ≈ 450 nm in Dye-Sensitized Solar Cells) . Solvatochromic shifts are modeled using polarizable continuum models (PCM), while hole/electron mobility is assessed via Marcus theory .

Methodological Considerations

Q. How are reaction intermediates characterized in multi-step indoloquinoxaline syntheses?

Key steps include:

  • Isolation of Schiff base intermediates via vacuum distillation.
  • NMR kinetics to monitor cyclization rates (e.g., 1^1H NMR signals at δ 6.8–7.1 ppm for imine protons) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., CCDC 1983315 for thiophene-substituted analogs) .

Q. What analytical workflows validate purity for biological testing?

  • HPLC-DAD/HRMS : Purity >95% confirmed by reverse-phase C18 columns (ACN/H2_2O gradient).
  • Thermogravimetric analysis (TGA) : Ensures thermal stability (>200°C for drug formulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.